![molecular formula C13H14ClNO4 B603685 3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1374325-28-6](/img/structure/B603685.png)
3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid
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Description
“3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C13H14ClNO4 . Its average mass is 283.708 Da and its monoisotopic mass is 283.061127 Da .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of “3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid” can be analyzed based on its molecular formula C13H14ClNO4 . Further structural analysis would require more specific information or advanced analytical techniques.
Future Directions
The future directions in the research and application of “3-((5-Chloro-2-hydroxyphenyl)carbamoyl)cyclopentanecarboxylic acid” and similar compounds could involve further exploration of their synthesis methods, such as the Suzuki–Miyaura (SM) cross-coupling reaction and the catalytic protodeboronation of alkyl boronic esters . Additionally, more studies could be conducted to understand their mechanisms of action, physical and chemical properties, and safety profiles.
properties
IUPAC Name |
3-[(5-chloro-2-hydroxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c14-9-3-4-11(16)10(6-9)15-12(17)7-1-2-8(5-7)13(18)19/h3-4,6-8,16H,1-2,5H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCAKNXGVNRUFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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